molecular formula C6H10N2O2S B1461988 1-(Methylsulfonyl)pyrrolidine-2-carbonitrile CAS No. 1049606-01-0

1-(Methylsulfonyl)pyrrolidine-2-carbonitrile

Cat. No. B1461988
CAS RN: 1049606-01-0
M. Wt: 174.22 g/mol
InChI Key: NEIYATXHXDDTCT-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)pyrrolidine-2-carbonitrile is a biochemical used for proteomics research . It has a molecular formula of C6H10N2O2S and a molecular weight of 174.22 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CS(=O)(=O)N1CCCC1C(O)=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C6H10N2O2S) and molecular weight (174.22) .

Scientific Research Applications

Chemical and Biological Properties

The saturated five-membered pyrrolidine ring, found in compounds like 1-(Methylsulfonyl)pyrrolidine-2-carbonitrile, is widely used in medicinal chemistry for designing compounds to treat human diseases. Its popularity stems from the ability to explore pharmacophore space efficiently due to sp^3-hybridization, its contribution to the stereochemistry of molecules, and the increased three-dimensional coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation”. This review highlights the versatility of the pyrrolidine scaffold in drug discovery, including its derivatives like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, in producing bioactive molecules with target selectivity. The structural and stereoisomeric variations of pyrrolidine derivatives significantly influence their biological activity, making them valuable in the design of new compounds with diverse biological profiles (Petri et al., 2021).

Environmental Impact and Treatment Approaches

Perfluorinated compounds like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) highlight the environmental persistence of derivatives from similar chemical structures. These compounds, due to their widespread use in industrial and consumer products, pose significant health and environmental risks. Recent studies focus on understanding their developmental toxicity, environmental fate, and effective removal methods from water bodies. The persistence of PFOS and PFOA in the environment has led to increased regulatory scrutiny and the development of novel treatment technologies, including adsorption and advanced oxidation processes, to mitigate their impact (Lau et al., 2004), (Kucharzyk et al., 2017).

Material Science and Polymer Research

The sulfone and nitrile functional groups in this compound offer avenues for chemical modifications, crucial in the development of polymers with specific characteristics. In material science, such modifications are fundamental in enhancing the properties of nanofiltration membranes and other polymer-based technologies. Chemical and physicochemical modification methods, including sulfonation and carboxylation, have been explored to increase the hydrophilicity of membranes, improving their performance in various applications. This work underlines the importance of functional group manipulation in designing advanced materials with desirable properties (Bruggen, 2009).

Biochemical Analysis

Cellular Effects

1-(Methylsulfonyl)pyrrolidine-2-carbonitrile influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling molecules, leading to changes in downstream gene expression. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for this compound in research applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .

properties

IUPAC Name

1-methylsulfonylpyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S/c1-11(9,10)8-4-2-3-6(8)5-7/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIYATXHXDDTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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